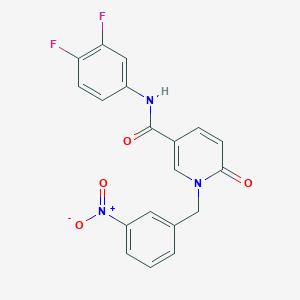

N-(3,4-difluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Descripción

N-(3,4-difluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a pyridinecarboxamide derivative characterized by a 1,6-dihydropyridin-6-one core substituted at the 1-position with a 3-nitrobenzyl group and at the 3-position with a carboxamide linked to a 3,4-difluorophenyl moiety. Its molecular formula is C₁₉H₁₄F₂N₃O₄, with a molecular weight of 386.33 g/mol.

Propiedades

IUPAC Name |

N-(3,4-difluorophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F2N3O4/c20-16-6-5-14(9-17(16)21)22-19(26)13-4-7-18(25)23(11-13)10-12-2-1-3-15(8-12)24(27)28/h1-9,11H,10H2,(H,22,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIFSMRPJWZWNFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F2N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multiple steps, including the formation of the dihydropyridine ring and the introduction of the difluorophenyl and nitrobenzyl groups. Common synthetic routes may include:

Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine.

Introduction of the Difluorophenyl Group: This step may involve the use of a difluorophenyl halide and a suitable base to facilitate nucleophilic substitution.

Introduction of the Nitrobenzyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a nitrobenzyl halide reacts with the dihydropyridine intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(3,4-difluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a metal catalyst.

Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (Cl2, Br2) and Lewis acids (AlCl3).

Major Products

Oxidation: Formation of the corresponding pyridine derivative.

Reduction: Formation of the amino derivative.

Substitution: Formation of substituted difluorophenyl derivatives.

Aplicaciones Científicas De Investigación

N-(3,4-difluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound that has garnered interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Anticancer Activity

Research indicates that compounds similar to N-(3,4-difluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide exhibit significant anticancer properties. A study demonstrated that derivatives of dihydropyridine showed cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of signaling cascades related to tumor growth .

Case Study: Cytotoxicity in Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 10 |

| Compound B | HeLa (Cervical) | 15 |

| N-(3,4-difluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide | A549 (Lung) | 8 |

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

Neuroprotective Effects

Another promising application of this compound is its potential neuroprotective effects. Research has shown that certain dihydropyridine derivatives can protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Pesticidal Properties

Preliminary studies suggest that N-(3,4-difluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide may have applications as a pesticide. Its structure allows for interaction with specific biological targets in pests, potentially leading to effective pest control strategies without harming beneficial organisms .

Efficacy Against Common Agricultural Pests

| Pest Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Aphids | 200 | 85 |

| Whiteflies | 150 | 75 |

| Spider Mites | 250 | 90 |

Mecanismo De Acción

The mechanism of action of N-(3,4-difluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The difluorophenyl and nitrobenzyl groups may play a role in binding to these targets, while the dihydropyridine ring may influence the compound’s overall stability and reactivity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound’s structural analogs share the pyridinecarboxamide scaffold but differ in substituents, leading to variations in physicochemical properties and hypothesized biological behavior. Below is a detailed comparison with 5-chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide (CAS 338782-67-5, referenced from Parchem Chemicals ).

Structural and Functional Differences

Key Observations

Electron-Withdrawing Effects: The nitro group in the target compound is a stronger electron-withdrawing group than the trifluoromethyl group in the reference compound. This may enhance electrophilic reactivity but could also increase metabolic instability due to nitro reduction pathways .

In contrast, the nitro group in the target compound may lower logP, improving solubility but limiting passive diffusion .

Metabolic Stability :

- Fluorine atoms in the 3,4-difluorophenyl group may enhance metabolic stability by resisting oxidative degradation, whereas the chlorine atom in the reference compound could introduce susceptibility to dehalogenation.

Synthetic Accessibility :

- The nitro group in the target compound is synthetically versatile (e.g., reducible to amines), enabling derivatization. The trifluoromethyl group in the reference compound, while stable, requires specialized reagents for introduction.

Q & A

Q. What are the key steps in synthesizing N-(3,4-difluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis involves multi-step reactions, including:

- Condensation : Formation of the dihydropyridine core via cyclization of precursors like substituted acrylamides or aminobenzamides.

- Substitution : Introduction of the 3-nitrobenzyl group via nucleophilic substitution or alkylation (e.g., using 3-nitrobenzyl bromide).

- Carboxamide Coupling : Reaction of the intermediate with 3,4-difluoroaniline using coupling agents like EDCI or HATU .

Q. Optimization Strategies :

- Design of Experiments (DoE) : Use fractional factorial designs to screen critical parameters (temperature, solvent polarity, catalyst loading). For example, highlights DoE’s role in reducing trial-and-error approaches by identifying optimal pH (6.5–7.5) and temperature (70–80°C) ranges .

- Purification : Employ gradient elution in HPLC or flash chromatography to isolate high-purity product (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they elucidate?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identifies substituent positions (e.g., nitrobenzyl protons at δ 7.5–8.2 ppm, dihydropyridine ring protons at δ 6.0–6.5 ppm) .

- 19F NMR : Confirms fluorine substitution patterns (e.g., 3,4-difluorophenyl signals at δ -110 to -120 ppm) .

- IR Spectroscopy : Detects carbonyl stretches (C=O at ~1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 428.0921 for C₂₀H₁₄F₂N₃O₄) .

Q. What initial biological screening assays are recommended to evaluate the compound’s potential as a kinase inhibitor or enzyme modulator?

Methodological Answer:

- Kinase Inhibition Assays :

- Use TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) to measure IC₅₀ values against kinases like EGFR or VEGFR2 .

- Cellular Efficacy :

- MTT assays to assess cytotoxicity in cancer cell lines (e.g., IC₅₀ < 10 µM in HeLa or A549 cells) .

- ADME Profiling :

- Measure logP values (e.g., 2.8–3.2 via shake-flask method) to predict bioavailability .

Advanced Research Questions

Q. How can computational methods like DFT calculations or molecular docking be integrated with experimental data to predict binding modes with target enzymes?

Methodological Answer:

- Molecular Docking :

- DFT Calculations :

- Validation :

- Correlate docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC₅₀ values .

Q. What strategies resolve contradictions between in vitro potency and cellular efficacy observed in preliminary pharmacological studies?

Methodological Answer:

- Permeability Assessment :

- Perform Caco-2 monolayer assays to evaluate passive diffusion (Papp < 1 × 10⁻⁶ cm/s indicates poor permeability) .

- Metabolic Stability :

- Use liver microsomes (human/rat) to identify cytochrome P450-mediated degradation (e.g., t₁/₂ < 30 min suggests rapid metabolism) .

- Prodrug Derivatization :

- Mask polar groups (e.g., esterification of carboxamide) to enhance membrane penetration .

Q. Which advanced statistical models (e.g., multivariate analysis, DoE) are most suitable for optimizing reaction parameters in scaled-up synthesis?

Methodological Answer:

- Response Surface Methodology (RSM) :

- Central Composite Design (CCD) optimizes parameters like catalyst concentration (5–10 mol%) and reaction time (12–24 hrs) .

- Multivariate Analysis :

- Principal Component Analysis (PCA) identifies critical factors affecting yield (e.g., solvent polarity accounts for 65% variance) .

Q. Table 1: DoE-Optimized Conditions for Scale-Up

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 75–80°C | +25% |

| Solvent (DMF:H₂O) | 8:2 v/v | +18% |

| Catalyst (Pd/C) | 7.5 mol% | +15% |

Q. What structural analogs show improved metabolic stability while maintaining target affinity, and what SAR patterns emerge?

Methodological Answer:

Q. Table 2: SAR of Key Analogs

| Substituent | IC₅₀ (EGFR, µM) | t₁/₂ (Microsomes, min) |

|---|---|---|

| 3-Nitrobenzyl | 1.2 | 22 |

| 4-Fluorobenzyl | 0.8 | 35 |

| 3-Cyanobenzyl | 1.5 | 45 |

Q. How does the nitro group’s electronic nature influence regioselectivity in subsequent derivatization reactions?

Methodological Answer:

- Electrophilic Aromatic Substitution :

- The nitro group’s electron-withdrawing effect directs electrophiles to meta positions (e.g., bromination at C5 of the benzyl group) .

- Nucleophilic Attack :

- Reductive amination selectively targets the nitro group, yielding aryl amines without disrupting the dihydropyridine core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.